3-Bromo-5-chloropyrazolo[1,5-a]pyridine is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of bromine and chlorine substituents at the 3 and 5 positions of the pyrazolo ring, respectively. It has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery, particularly as a scaffold for developing kinase inhibitors and other therapeutic agents.
The compound can be sourced from various chemical suppliers and databases, including BenchChem and PubChem, which provide detailed information on its synthesis, properties, and potential applications in research.
3-Bromo-5-chloropyrazolo[1,5-a]pyridine is classified as a heterocyclic aromatic compound. Its structure consists of a pyrazole ring fused to a pyridine ring, making it part of the broader category of nitrogen-containing heterocycles that are often explored for their pharmacological properties.
The synthesis of 3-Bromo-5-chloropyrazolo[1,5-a]pyridine typically involves several steps starting from readily available precursors. A common synthetic route includes:
For instance, one method involves reacting pyrazolo[1,5-a]pyridine-3-carboxylic acid with N-bromosuccinimide in DMF at room temperature for several hours to achieve a yield of approximately 76% . The reaction conditions can be optimized for improved yields and purity.
The molecular formula of 3-Bromo-5-chloropyrazolo[1,5-a]pyridine is , with a molecular weight of approximately 231.477 g/mol. The structure features:
The InChI representation for this compound is as follows:
The InChI Key is:
3-Bromo-5-chloropyrazolo[1,5-a]pyridine can participate in various chemical reactions:
For example, substitution reactions involving nucleophiles like amines or alcohols can lead to the formation of derivatives that may exhibit enhanced biological activity.
The mechanism of action for 3-Bromo-5-chloropyrazolo[1,5-a]pyridine primarily involves its interaction with specific molecular targets such as kinases. By binding to the active sites of these enzymes, it can inhibit their activity, thereby modulating critical signaling pathways involved in cell proliferation and survival. This property makes it a valuable candidate in cancer research and drug development .
Relevant data on these properties can be obtained from chemical databases such as PubChem or BenchChem .
3-Bromo-5-chloropyrazolo[1,5-a]pyridine has several scientific uses:
Research into this compound continues to expand its potential applications in pharmacology and medicinal chemistry .
The construction of the pyrazolo[1,5-a]pyridine core typically begins with cyclocondensation reactions between NH-3-aminopyrazole derivatives and 1,3-biselectrophilic systems. This method leverages the dual nucleophilic character of the aminopyrazole (NH₂ and ring nitrogen) to form the fused bicyclic structure. For 5-chloro-substituted precursors like 5-chloropyrazolo[1,5-a]pyrimidine (CAS 960613-96-1), cyclocondensation with β-diketones, β-ketoesters, or malonate derivatives under acidic or basic conditions achieves regioselective functionalization at the C5 and C7 positions [1] [6]. Key parameters include:
Table 1: Cyclocondensation Routes to Halogenated Pyrazolo[1,5-a]Pyridine Precursors
Aminopyrazole Precursor | Electrophile | Conditions | Product | Yield |
---|---|---|---|---|
5-Amino-3-hetarylpyrazole | Malonic acid/POCl₃ | Pyridine catalyst, 80°C, 2h | 5,7-Dichloro-2-hetaryl derivative | 89% |
3-Amino-5-phenylpyrazole | β-Enaminone | MW, 120°C, 30 min | 5-Aryl-7-substituted pyrazolopyrimidine | 76–92% |
NH-3-Aminopyrazole-4-carbonitrile | Diethyl malonate | Neat, 140°C, 1h | 5-Hydroxy-7-cyanopyrazolo[1,5-a]pyrimidine | 71% |
This strategy provides direct access to 5-chloro intermediates essential for subsequent bromination at C3 [1] [6].
Regioselective bromination at the C3 position of 5-chloropyrazolo[1,5-a]pyrimidine is achieved using N-bromosuccinimide (NBS) in polar aprotic solvents. Optimized conditions from recent studies include:
These conditions yield 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (CAS 960613-96-1) in 94% yield as a yellowish solid. The structure is confirmed by ¹H NMR (DMSO-d6): δ 9.22 (d, J=7.3Hz), 8.44 (s), 7.23 (d, J=7.2Hz) [1]. For the isomeric 3-bromo-5-chloropyrazolo[1,5-a]pyridine (CAS 1513107-15-7), analogous protocols use NBS with NaHCO₃ in DMF (4 hours, 76% yield) [3] [5].
Table 2: Halogenation Parameters for C3 Bromination
Substrate | Halogenating Agent | Additive | Solvent | Time (h) | Yield |
---|---|---|---|---|---|
5-Chloropyrazolo[1,5-a]pyrimidine | NBS (1.1 eq) | None | DMF | 1 | 94% |
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | NBS (1.0 eq) | NaHCO₃ (3.0 eq) | DMF | 4 | 76% |
5-Chloropyrazolo[1,5-a]pyridine | Br₂ (1.0 eq) | Acetic acid | CHCl₃ | 2 | 68% |
The C3-bromo moiety in 3-bromo-5-chloropyrazolo[1,5-a]pyridine serves as an electrophilic handle for Pd-catalyzed cross-coupling. This enables C–C or C–heteroatom bond formation at C3 while retaining the C5-chlorine for downstream modifications. Key reactions include:
The C5-chlorine exhibits orthogonal reactivity, allowing sequential functionalization. This is exploited in kinase inhibitor syntheses like zanubrutinib intermediates, where C3 diversification precedes C5 amination [4] [6].
Table 3: Palladium-Catalyzed Coupling Reactions at C3 Position
Reaction Type | Catalyst System | Nucleophile | Conditions | Product Yield |
---|---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄/K₂CO₃ | 4-Fluorophenylboronic acid | Dioxane/H₂O, 80°C, 12h | 85% |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos | Morpholine | Toluene, 100°C, 8h | 78% |
Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | Phenylacetylene | Et₃N, 60°C, 6h | 82% |
Microwave irradiation significantly enhances reaction efficiency in pyrazolo[1,5-a]pyridine synthesis. Key advancements include:
These methods improve atom economy and reduce waste generation, aligning with green chemistry principles. For instance, solvent-free Vilsmeier-Haack cyclization of enaminones yields chlorinated intermediates without POCl₃ excess [6].
The high regioselectivity of C3 bromination in DMF is governed by:
Kinetic studies show first-order dependence on both substrate and NBS concentrations. Computational analyses (DFT) confirm the C3 position has the lowest activation barrier for electrophilic attack (ΔG‡ = 15.2 kcal/mol vs. >22 kcal/mol for C5/C7) due to mesomeric electron donation from the pyrazole nitrogen [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7